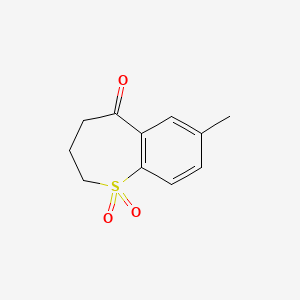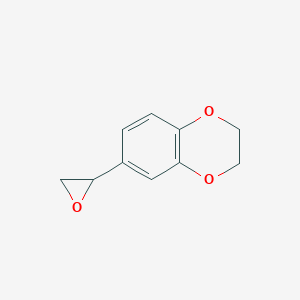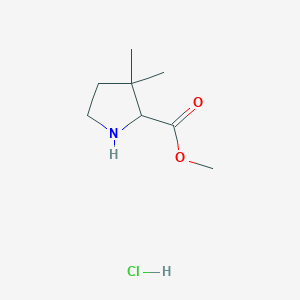
7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects and has been extensively studied for its mechanism of action.
Applications De Recherche Scientifique
7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities. Additionally, it has been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal excitability. Additionally, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide exhibits various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, it has been shown to reduce the activity of enzymes such as COX-2 and lipoxygenase, which are involved in the production of these inflammatory mediators. Furthermore, it has been found to exhibit anticonvulsant and antinociceptive activities, indicating its potential use in the treatment of epilepsy and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide in lab experiments include its ability to exhibit various biochemical and physiological effects, its potential applications in the field of medicine, and its relatively simple synthesis method. However, its limitations include the lack of a complete understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide. One possible direction is to further investigate its mechanism of action and potential side effects. Additionally, further studies could be conducted to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the synthesis method of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide could be optimized to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide involves the reaction of 2-aminothiophenol with chloroacetic acid in the presence of concentrated hydrochloric acid. The resulting product is then treated with methyl iodide to obtain 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one, which is further oxidized using hydrogen peroxide to yield the final product, 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide.
Propriétés
IUPAC Name |
7-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZWMWGFIXEKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-(3-Chlorophenyl)ethyl]carbamoyl}methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2467503.png)
![2-Cyclopropyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2467504.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467505.png)
![2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride](/img/structure/B2467506.png)
![4-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2467507.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2467508.png)


![1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B2467513.png)
![(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid](/img/no-structure.png)

![2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2467521.png)